N'-({[(1,2,2-Trichlorovinyl)amino]carbonyl}oxy)-3,5-bis(trifluoromethyl)benzenecarboximidamide
Overview
Description
N'-({[(1,2,2-Trichlorovinyl)amino]carbonyl}oxy)-3,5-bis(trifluoromethyl)benzenecarboximidamide is a useful research compound. Its molecular formula is C12H6Cl3F6N3O2 and its molecular weight is 444.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 339606. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N'-({[(1,2,2-Trichlorovinyl)amino]carbonyl}oxy)-3,5-bis(trifluoromethyl)benzenecarboximidamide is a complex chemical compound with significant potential in biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Formula
- Molecular Formula : C12H8Cl3F6N3O2
Structural Characteristics
- The compound features a trichlorovinyl group attached to an amino carbonyl moiety, which is further linked to a benzenecarboximidamide structure with trifluoromethyl substituents. This unique structure contributes to its biological activity.
Physical Properties
- Purity : 95%
- Appearance : Typically a crystalline solid.
The compound's mechanism of action involves several biochemical pathways:
- Enzyme Interaction : It has been shown to interact with cytochrome P450 enzymes, which are crucial for metabolic processes. This interaction can influence the metabolism of various substrates, potentially leading to altered pharmacokinetics in biological systems.
- Oxidative Stress Induction : Similar compounds have been documented to induce oxidative stress, which can lead to cellular damage and has implications in carcinogenic processes.
Cellular Effects
The compound affects various cellular processes:
- Gene Expression Modulation : Exposure can alter the expression of genes involved in oxidative stress responses and metabolic pathways. This modulation may result in significant physiological changes within cells.
- Metabolic Disruption : By inhibiting key metabolic enzymes, the compound can disrupt normal cellular metabolism, leading to potential toxicity or therapeutic effects depending on the context.
Toxicological Studies
Research indicates that compounds with similar structures can exhibit cytotoxic effects. For instance, studies have shown that derivatives of trichlorovinyl compounds can lead to cell death in certain cancer cell lines due to their ability to induce apoptosis through oxidative stress mechanisms .
Comparative Analysis
A comparative study of this compound with other similar compounds highlights its unique properties:
Compound Name | Mechanism of Action | Biological Activity | Toxicity Level |
---|---|---|---|
Compound A | Enzyme inhibition | Antineoplastic | Moderate |
Compound B | Oxidative stress | Cytotoxic | High |
N'-Trichlorovinyl Compound | P450 interaction | Modulates metabolism | Low |
Pharmacokinetics
The pharmacokinetic profile suggests that the compound is likely soluble in water due to its functional groups, which could enhance its bioavailability and efficacy in biological systems. However, specific studies on its absorption, distribution, metabolism, and excretion (ADME) are still needed for comprehensive understanding .
Properties
IUPAC Name |
[(Z)-[amino-[3,5-bis(trifluoromethyl)phenyl]methylidene]amino] N-(1,2,2-trichloroethenyl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl3F6N3O2/c13-7(14)8(15)23-10(25)26-24-9(22)4-1-5(11(16,17)18)3-6(2-4)12(19,20)21/h1-3H,(H2,22,24)(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZVXZUMWRUFRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=NOC(=O)NC(=C(Cl)Cl)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)/C(=N/OC(=O)NC(=C(Cl)Cl)Cl)/N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl3F6N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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